3-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile 3-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2640831-05-4
VCID: VC11859438
InChI: InChI=1S/C19H23N7O/c1-15-13-18(23-19(22-15)26-9-11-27-12-10-26)25-7-5-24(6-8-25)17-3-2-4-21-16(17)14-20/h2-4,13H,5-12H2,1H3
SMILES: CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=C(N=CC=C4)C#N
Molecular Formula: C19H23N7O
Molecular Weight: 365.4 g/mol

3-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile

CAS No.: 2640831-05-4

Cat. No.: VC11859438

Molecular Formula: C19H23N7O

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

3-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile - 2640831-05-4

Specification

CAS No. 2640831-05-4
Molecular Formula C19H23N7O
Molecular Weight 365.4 g/mol
IUPAC Name 3-[4-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
Standard InChI InChI=1S/C19H23N7O/c1-15-13-18(23-19(22-15)26-9-11-27-12-10-26)25-7-5-24(6-8-25)17-3-2-4-21-16(17)14-20/h2-4,13H,5-12H2,1H3
Standard InChI Key ADQIDGYKFCOCML-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=C(N=CC=C4)C#N
Canonical SMILES CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=C(N=CC=C4)C#N

Introduction

Structural Overview

The compound consists of the following key structural components:

  • Pyridine ring: Substituted at the 2-position with a cyano (-CN) group.

  • Piperazine ring: Bridging the pyridine and pyrimidine moieties.

  • Pyrimidine ring: Substituted with a methyl group at the 6-position and a morpholine group at the 2-position.

This structure suggests potential biological activity due to its heterocyclic framework, which is commonly found in pharmacologically active molecules.

Synthesis

The synthesis of such compounds typically involves:

  • Formation of the pyrimidine core: Using precursors like 6-methylpyrimidinone derivatives.

  • Functionalization with morpholine: Achieved through nucleophilic substitution reactions.

  • Coupling with piperazine: Using intermediates such as halogenated pyrimidines.

  • Attachment of the pyridine-carbonitrile moiety: Via condensation or nucleophilic aromatic substitution.

General Reaction Scheme:

Pyrimidine Precursor+MorpholineFunctionalized Pyrimidine\text{Pyrimidine Precursor} + \text{Morpholine} \rightarrow \text{Functionalized Pyrimidine}Functionalized Pyrimidine+Piperazine DerivativeIntermediate\text{Functionalized Pyrimidine} + \text{Piperazine Derivative} \rightarrow \text{Intermediate}Intermediate+Pyridine Carbonitrile DerivativeFinal Compound\text{Intermediate} + \text{Pyridine Carbonitrile Derivative} \rightarrow \text{Final Compound}

Applications in Medicinal Chemistry

This compound belongs to a class of molecules often studied for their potential as:

  • Kinase inhibitors: Due to the presence of nitrogen-rich heterocycles (pyrimidine and piperazine), which can interact with ATP-binding sites in kinases.

  • Antiviral agents: Similar structures have been explored for disrupting viral polymerase functions, such as influenza RNA-dependent RNA polymerase .

  • Antibacterial agents: The morpholine and piperazine groups are known to enhance solubility and bioavailability, making such compounds suitable for antimicrobial studies .

Potential Activities:

  • Cytotoxicity against cancer cells: Heterocyclic compounds with pyrimidine cores are frequently evaluated for anticancer properties .

  • Antimicrobial effects: The compound's structure suggests possible antibacterial or antifungal activity, especially against resistant strains .

  • Enzyme inhibition: Likely targets include enzymes with nucleotide-binding domains, such as kinases or polymerases.

Mechanism of Action:

The compound's biological activity may arise from:

  • Hydrogen bonding interactions via its nitrogen atoms.

  • π–π stacking interactions due to aromatic rings.

  • Lipophilic interactions facilitated by its methyl and morpholine groups.

Structural Studies:

  • Spectroscopic techniques like IR, NMR (1H and 13C), and mass spectrometry are essential for confirming the structure of this compound .

Biological Screening:

  • Compounds with similar scaffolds have shown promising results in inhibiting microbial growth and cancer cell proliferation .

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